REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:13]=[CH:12][C:10](N)=[C:9]([CH3:14])[CH:8]=1.N([O-])=[O:16].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+].C1(O)C=CC=CC=1>O>[Br:6][C:7]1[CH:13]=[CH:12][C:10]([OH:16])=[C:9]([CH3:14])[CH:8]=1 |f:2.3,5.6.7|
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
therein was dropped in 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
at 5° C. or less
|
Type
|
CUSTOM
|
Details
|
provided with a distiller
|
Type
|
TEMPERATURE
|
Details
|
heated to a temperature of 130° C. to 135° C
|
Type
|
DISTILLATION
|
Details
|
was distilled together with steam
|
Type
|
ADDITION
|
Details
|
Ether was added to the distilled solution for extraction
|
Type
|
WASH
|
Details
|
The resultant ether layer was washed with water
|
Type
|
ADDITION
|
Details
|
A 10% sodium hydroxide aqueous solution was further added for extraction
|
Type
|
ADDITION
|
Details
|
Then, 35 ml of concentrated hydrochloric acid was added to the resultant sodium hydroxide aqueous solution
|
Type
|
ADDITION
|
Details
|
was added for extraction
|
Type
|
WASH
|
Details
|
The resultant ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under decompression
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (b.p.: 135° C. to 139° C./8 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.48 g | |
YIELD: PERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |